molecular formula C10H12O B195851 1-(2,3-Dimethylphenyl)ethanone CAS No. 2142-71-4

1-(2,3-Dimethylphenyl)ethanone

Cat. No. B195851
CAS RN: 2142-71-4
M. Wt: 148.2 g/mol
InChI Key: YXJIYJZHAPHBHG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)ethanone is a chemical compound with the formula C10H12O. It has a molecular weight of 148.2017 . The IUPAC Standard InChI is InChI=1S/C10H12O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,1-3H3 .


Molecular Structure Analysis

The molecular structure of 1-(2,3-Dimethylphenyl)ethanone consists of a benzene ring substituted with two methyl groups and an ethanone group . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1-(2,3-Dimethylphenyl)ethanone is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Structural and Vibrational Analysis

1-(2,3-Dimethylphenyl)ethanone has been a subject of structural and vibrational studies. Kumar et al. (2015) conducted a detailed study on the molecular structure and properties of a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. They utilized X-ray diffraction and vibrational spectroscopy, corroborating their experimental findings with computational studies using density functional theory (DFT) (Kumar et al., 2015).

Biotransformation and Green Chemistry

Panić et al. (2017) explored the application of whole-cell biocatalysis using plant cells and environmentally friendly solvents for the enantioselective preparation of chiral molecules. They successfully conducted the reduction of 1-(3,4-dimethylphenyl)ethanone in cholinium-based eutectic mixtures as solvents, highlighting the potential of these solvents in green chemistry applications (Panić et al., 2017).

Synthesis of Thiazole Derivatives

Bashandy et al. (2008) discussed the synthesis of new thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone. Their study emphasized the preparation of these compounds and their confirmation through various spectral analyses, showcasing the importance of this compound in the synthesis of biologically active molecules (Bashandy et al., 2008).

Heterocyclic Chemistry

Potkin et al. (2012) studied the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which underwent rearrangement to form 1,2,5-oxadiazoles. This study illustrates the versatility of 1-(2,3-dimethylphenyl)ethanone derivatives in heterocyclic chemistry (Potkin et al., 2012).

properties

IUPAC Name

1-(2,3-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJIYJZHAPHBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175691
Record name 2',3'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)ethanone

CAS RN

2142-71-4
Record name 2',3'-Dimethylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dimethylphenyl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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